molecular formula C8H10N2O2 B2738412 Methyl 5-methoxypyridine-2-carboximidate CAS No. 1820588-49-5

Methyl 5-methoxypyridine-2-carboximidate

Cat. No.: B2738412
CAS No.: 1820588-49-5
M. Wt: 166.18
InChI Key: NDLODASPEGKKNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxypyridine-2-carboximidate can be synthesized through the reaction of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypyridine-2-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methoxypyridine-2-carboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-methoxypyridine-2-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These complexes can then participate in various catalytic or biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methoxypyridine-2-carboxylate
  • 5-Methoxypyridine-2-carboxylic acid
  • 5-Methoxypyridine-2-carboxamide

Uniqueness

Methyl 5-methoxypyridine-2-carboximidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its imidate group provides distinct reactivity compared to other similar compounds, making it valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

methyl 5-methoxypyridine-2-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-11-6-3-4-7(10-5-6)8(9)12-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLODASPEGKKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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